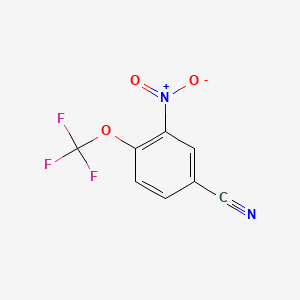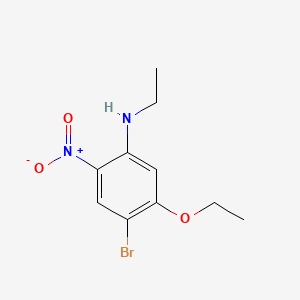
4-Nitro-D-phenylalanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-D-phenylalanine is used as an internal standard for the determination of β-N-methylamino-L-alanine (L-BMAA) in environmental aqueous samples using proton nuclear magnetic resonance (1 H NMR) technique .
Synthesis Analysis
The synthesis of 4-Nitro-D-phenylalanine involves several process variables, including types of organic solvents and metal precursors, concentration of ligand, pH, and temperature . It is often used in solution phase peptide synthesis .Molecular Structure Analysis
The empirical formula of 4-Nitro-D-phenylalanine is C9H10N2O4 . The molecular weight is 210.19 (anhydrous basis) . The structure contains a total of 25 bonds, including 15 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic) and 1 hydroxyl group .Physical And Chemical Properties Analysis
4-Nitro-D-phenylalanine is a white to light yellow powder or crystal . The specific rotation is [α]20/D −7.0±1°, c = 2% in 1 M HCl .Scientific Research Applications
Nanomedicine and Drug Delivery
The Phe-Phe motif , which includes compounds like H-D-Phe(4-NO2)-OH.HCl , is a key building block for peptide self-assembly in nanomedicine . This motif has been utilized to create nanostructures and hydrogels that are instrumental in drug delivery systems. These systems can target specific areas within the body, allowing for localized treatment and reduced systemic side effects.
Peptide Synthesis
H-D-Phe(4-NO2)-OH.HCl: is used in peptide synthesis, particularly in the production of peptides that require the incorporation of a nitrophenylalanine residue . This is crucial for the synthesis of peptides with specific biological activities or for the study of protein structure and function.
Antimicrobial and Antioxidant Activities
Derivatives of 4-Nitro-D-phenylalanine have been synthesized and shown to exhibit antimicrobial activities against various pathogens, including fungi and bacteria . Additionally, these compounds have demonstrated antioxidant properties, which are valuable in the prevention of oxidative stress-related diseases.
Enzyme Inhibition
Some derivatives of 4-Nitro-D-phenylalanine act as potent enzyme inhibitors . These inhibitors can be used to study enzyme mechanisms or as potential therapeutic agents for diseases where enzyme activity is dysregulated.
Metal Chelation
Amide derivatives of 4-Nitro-D-phenylalanine have been found to act as metal chelating ligands . This property is significant for the development of treatments for metal-related disorders, such as iron overload diseases.
Biomaterials
The self-assembling properties of peptides containing H-D-Phe(4-NO2)-OH.HCl make them suitable for the development of biomaterials . These materials can be used for tissue engineering, wound healing, and as scaffolds for cell growth.
Safety and Hazards
4-Nitro-D-phenylalanine is harmful if swallowed . It is advised against food, drug, pesticide or biocidal product use . In case of ingestion, it is recommended to rinse the mouth and seek medical attention if symptoms occur .
Relevant Papers The relevant papers include studies on the enantioselective extraction of 4-nitro-phenylalanine with BINAP metal complexes . More detailed analysis of these papers would require access to the full text, which is beyond my current capabilities.
Mechanism of Action
Target of Action
It is known that d-phenylalanine, a related compound, can interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 4-Nitro-D-phenylalanine hydrochloride is not well-understood. It is likely that the compound interacts with its targets in a manner similar to other phenylalanine derivatives. This could involve binding to the active site of enzymes or receptors, leading to changes in their function . The nitro group on the phenyl ring may also play a role in these interactions.
Biochemical Pathways
As a derivative of phenylalanine, it may be involved in the same pathways, such as the synthesis of proteins and the production of neurotransmitters like dopamine and norepinephrine .
Pharmacokinetics
It is known that amino acids like phenylalanine are generally well-absorbed in the gut and distributed throughout the body . The presence of the nitro group may affect these properties.
Result of Action
Given its structural similarity to phenylalanine, it may have similar effects, such as influencing the function of enzymes and receptors, and affecting the synthesis of proteins and neurotransmitters .
properties
IUPAC Name |
(2R)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWOQZTJFYSEI-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679918 |
Source


|
| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-D-phenylalanine hydrochloride | |
CAS RN |
147065-06-3 |
Source


|
| Record name | 4-Nitro-D-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


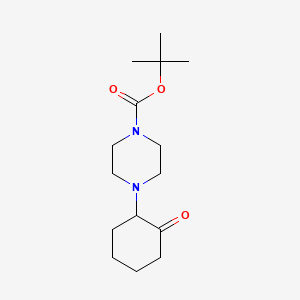
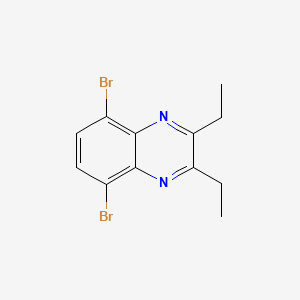
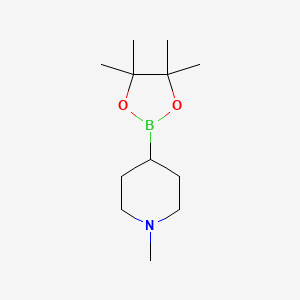
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)



